
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with an amino group at the 3-position and a benzyl group at the 1-position. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: to maintain consistent reaction conditions
Automated systems: for precise control of temperature, pressure, and reactant addition
Purification techniques: such as crystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazolone derivatives
Reduction: Reduction of the amino group to form amine derivatives
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyrazolone ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, alkylating agents
Major Products
Oxidation products: Pyrazolone derivatives with altered oxidation states
Reduction products: Amino derivatives with reduced functional groups
Substitution products: Various substituted pyrazolones depending on the reagents used
Aplicaciones Científicas De Investigación
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Enzyme inhibition: Binds to active sites of enzymes, inhibiting their activity
Receptor binding: Interacts with cellular receptors, modulating signal transduction pathways
Pathways involved: May affect pathways related to inflammation, pain, and cellular metabolism
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
- 3-Amino-1-ethyl-1H-pyrazol-5(4H)-one
Uniqueness
3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-amino-2-benzyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-9-6-10(14)13(12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Clave InChI |
KSGIMYMMQVQOBZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


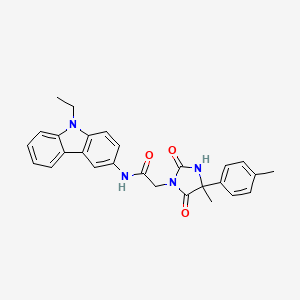
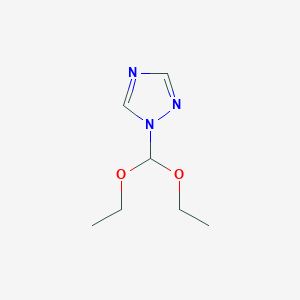
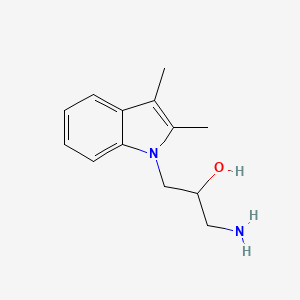
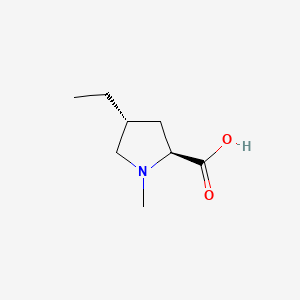
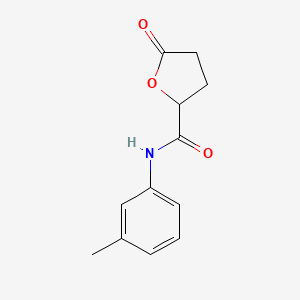
![2-Ethoxybenzo[d]oxazole-4-carbonitrile](/img/structure/B15205806.png)
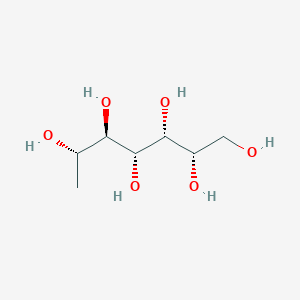
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![1-(5-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15205828.png)

![N-(6-Chlorobenzo[d]isoxazol-3-yl)acetamide](/img/structure/B15205836.png)


![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
